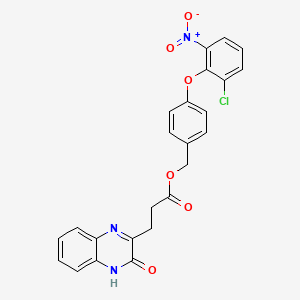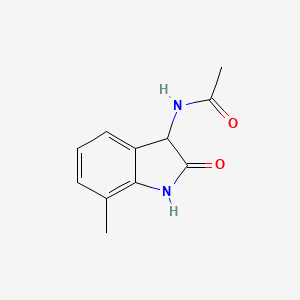
4-(2-chloro-6-nitrophenoxy)benzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate
Vue d'ensemble
Description
4-(2-chloro-6-nitrophenoxy)benzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-(2-chloro-6-nitrophenoxy)benzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate involves the inhibition of various cellular processes such as DNA synthesis, protein synthesis, and cell division. The compound also induces apoptosis by activating caspase enzymes and increasing reactive oxygen species (ROS) levels in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. The compound has been shown to reduce oxidative stress and inflammation, which can lead to neuroprotection. It has also exhibited antimicrobial activity against various bacterial strains. Additionally, the compound has cytotoxic effects on cancer cells and can induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(2-chloro-6-nitrophenoxy)benzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate in lab experiments include its potential applications in various fields such as cancer treatment, neuroprotection, and antimicrobial activity. However, there are also limitations to using the compound such as its cytotoxic effects on normal cells and potential toxicity.
Orientations Futures
There are several future directions for research on 4-(2-chloro-6-nitrophenoxy)benzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate. One direction is to further investigate its potential applications in cancer treatment and neuroprotection. Another direction is to explore its antimicrobial activity and potential use as an antibiotic. Additionally, research can be conducted to develop less toxic derivatives of the compound for use in lab experiments.
Applications De Recherche Scientifique
Research has shown that 4-(2-chloro-6-nitrophenoxy)benzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate has potential applications in various fields such as cancer treatment, neuroprotection, and antimicrobial activity. Studies have shown that the compound has cytotoxic effects on cancer cells and can induce apoptosis. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Additionally, the compound has exhibited antimicrobial activity against various bacterial strains.
Propriétés
IUPAC Name |
[4-(2-chloro-6-nitrophenoxy)phenyl]methyl 3-(3-oxo-4H-quinoxalin-2-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O6/c25-17-4-3-7-21(28(31)32)23(17)34-16-10-8-15(9-11-16)14-33-22(29)13-12-20-24(30)27-19-6-2-1-5-18(19)26-20/h1-11H,12-14H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTWSSHKRICQPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)CCC(=O)OCC3=CC=C(C=C3)OC4=C(C=CC=C4Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4649352.png)
![5-[4-(benzyloxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4649357.png)
![N-allyl-2-{[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4649364.png)
![N-benzyl-5,6-dimethyl-7-(1,3-thiazol-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4649370.png)
![2-(2-furylmethyl)-N-{4-[(4-nitrophenyl)thio]phenyl}-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B4649378.png)
![1-(2-{[1-(4-methoxyphenyl)ethyl]amino}-2-oxoethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4649388.png)
![3,4,5-trimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4649399.png)
![methyl 5-(aminocarbonyl)-4-methyl-2-{[(4-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4649406.png)
![N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2,6-difluorobenzamide](/img/structure/B4649415.png)
![N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}-5-(3-nitrophenyl)-2-furamide](/img/structure/B4649438.png)

![4-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4649451.png)
![diethyl 3-methyl-5-{[3-(3-nitrophenyl)acryloyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4649472.png)
![2-[4-(2-isonicotinoylcarbonohydrazonoyl)-3-phenyl-1H-pyrazol-1-yl]acetamide](/img/structure/B4649479.png)
